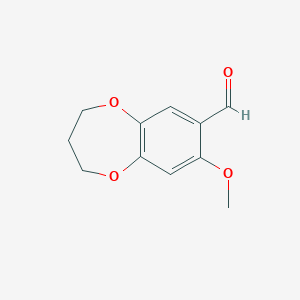

8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Description

8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS 67869-90-3) is a heterocyclic compound featuring a benzodioxepine core substituted with a methoxy group at position 8 and a formyl (aldehyde) group at position 5. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.187 g/mol . The compound’s structure combines a seven-membered dioxepine ring fused to a benzene ring, rendering it a versatile intermediate in organic synthesis and pharmaceutical research. Key physical properties include a purity of ≥95% (commercial grade) and stability under standard storage conditions .

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANDLBCGJKSKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C=O)OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587944 | |

| Record name | 8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919016-99-2 | |

| Record name | 8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves the following steps:

Formation of the Benzodioxepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepine ring. This can be achieved through a series of condensation reactions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Formylation: The aldehyde group is introduced through formylation reactions, often using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group undergoes characteristic nucleophilic additions and redox transformations:

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring, directing incoming electrophiles to positions 6 and 9 (ortho/para to methoxy). The aldehyde’s electron-withdrawing effect moderates reactivity:

Ring-Opening and Rearrangement

Under strong acidic conditions (H₂SO₄, 100°C), the dioxepine ring undergoes cleavage, yielding derivatives with modified ring systems:

Cross-Coupling Reactions

The aldehyde participates in palladium-catalyzed couplings to generate biaryl structures:

| Reaction | Catalyst System | Product | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 7-(Biphenyl-4-yl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine | Expands π-conjugation for material science uses. |

Comparative Reactivity with Structural Analogs

Steric and Electronic Effects

-

The methoxy group’s +M effect enhances ring electron density, accelerating EAS but competing with the aldehyde’s –I effect.

-

Steric hindrance from the dioxepine ring slows reactions at position 7 compared to simpler benzaldehydes .

Stability Under Reaction Conditions

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity

- Recent studies have demonstrated that derivatives of benzodioxepine compounds exhibit notable antibacterial properties. For instance, compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting that 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde may possess similar activities .

-

Anticancer Potential

- Compounds within the benzodioxepine class have been evaluated for their anticancer properties. Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the benzodioxepine framework can enhance anticancer efficacy .

- Neuroprotective Effects

Synthetic Applications

- Synthesis of Novel Derivatives

- Microwave-Assisted Synthesis

Case Studies

-

Antimicrobial Evaluation

- A series of synthesized quinazoline derivatives were tested alongside this compound for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzodioxepine structure significantly influenced antimicrobial potency .

- Anticancer Screening

Mechanism of Action

The mechanism of action of 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups could play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Modifications at Position 7

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid

- CAS : 20825-89-2

- Molecular Formula : C₁₀H₁₀O₄

- Key Differences : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH) group.

- Properties : Higher polarity due to the -COOH group, leading to increased solubility in polar solvents. Melting point: 143–146°C .

- Applications : Likely used as a precursor for ester or amide derivatives, contrasting with the aldehyde’s role in nucleophilic additions (e.g., Grignard reactions).

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

- CAS : 175136-34-2

- Molecular Formula: C₉H₁₁NO₂

- Key Differences : Substitutes the aldehyde with an amine (-NH₂) group.

- Properties : Basic character (pKa ~9–10) vs. the aldehyde’s electrophilicity. Melting point: 81–82°C .

- Applications: Potential use in Schiff base formation or as a building block for urea/thiourea derivatives.

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

- CAS : 919016-99-2

- Molecular Formula : C₉H₇ClO₃ (estimated)

- Key Differences : Methoxy group at position 8 replaced with chlorine.

- Properties: Increased molecular weight and altered electronic effects (Cl is electron-withdrawing). No reported melting point; commercial price: $197/250 mg .

- Applications : Enhanced stability under acidic conditions compared to the methoxy analog.

Core Heterocyclic Modifications

Carbazole Derivatives (e.g., Compound 9c)

- Example : 5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde .

- Key Differences : Replaces benzodioxepine with a carbazole-thiophene hybrid.

- Properties : Extended π-conjugation due to the carbazole-thiophene system, enhancing UV absorption (λmax ~300–400 nm).

Benzo[f]dithiazepin-3-one Derivatives

Biological Activity

8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a compound that belongs to the class of benzodioxepine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest it may interact with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- CAS Number : 93735-22-9

- InChIKey : FVLCICVRAPEYNX-UHFFFAOYSA-N

1. Pharmacological Potential

Research indicates that compounds within the benzodioxepine class exhibit a variety of pharmacological activities, including:

- Phosphodiesterase Inhibition : Studies show that certain benzodioxepines can act as phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). This inhibition can lead to anti-inflammatory effects and modulation of immune responses .

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in human immune cells, suggesting its potential use in treating inflammatory diseases .

3. Cytotoxicity and Anticancer Activity

Preliminary studies indicate that benzodioxepine derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. Further research is needed to elucidate the specific pathways involved and to evaluate the efficacy of 8-methoxy derivatives in cancer therapy .

Case Studies and Research Findings

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths and angles. SHELX programs are widely used for refinement, particularly for small molecules .

- NMR Spectroscopy :

Advanced Consideration

If crystallographic data conflicts with spectroscopic results (e.g., unexpected coupling constants), perform dynamic NMR (DNMR) to study conformational exchange or use time-resolved X-ray diffraction to capture transient states .

What strategies are effective for analyzing the reactivity of the aldehyde group in this compound under varying pH conditions?

Q. Basic Research Focus

- pH-Dependent Stability Assays : Monitor aldehyde oxidation or hydration using UV-Vis spectroscopy (λ ~280 nm for aldehyde absorbance).

- Schiff Base Formation : React with primary amines (e.g., aniline) and track imine formation via FT-IR (C=N stretch ~1640 cm⁻¹) .

Advanced Consideration

Use computational tools like COMSOL Multiphysics to simulate reaction kinetics under different pH regimes. Pair with experimental data to refine predictive models .

How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

Q. Basic Research Focus

- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentrations). For example, Sigma-Aldrich’s protocols for related benzoxazinones highlight the impact of solvent choice (DMSO vs. aqueous buffers) on bioactivity .

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

Advanced Consideration

Apply machine learning to identify hidden variables (e.g., solvent purity, temperature fluctuations) that correlate with data variability. Use SHAP (SHapley Additive exPlanations) values to quantify feature importance .

What computational approaches are suitable for predicting the physicochemical properties of this compound?

Q. Basic Research Focus

- LogP Calculation : Use software like ChemAxon or ACD/Labs to estimate partition coefficients. Validate with experimental HPLC retention times .

- Solubility Prediction : Apply the General Solubility Equation (GSE) or COSMO-RS models .

Advanced Consideration

Leverage quantum mechanical/molecular mechanical (QM/MM) hybrid methods to study solvation effects on the aldehyde group’s reactivity. Compare with experimental DSC (Differential Scanning Calorimetry) data .

What are the best practices for optimizing the synthetic yield of this compound in multi-step reactions?

Q. Basic Research Focus

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, a 2² factorial design can optimize cyclization steps .

- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions in real time .

Advanced Consideration

Integrate AI-driven platforms for autonomous optimization. For instance, Bayesian optimization algorithms can iteratively refine reaction parameters with minimal human intervention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.